2,3-Dimethoxyphenylpropionic acid

Description

Properties

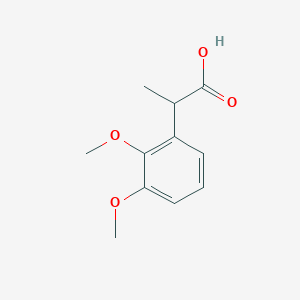

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-(2,3-dimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C11H14O4/c1-7(11(12)13)8-5-4-6-9(14-2)10(8)15-3/h4-7H,1-3H3,(H,12,13) |

InChI Key |

UHQIYNANFFRUAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=CC=C1)OC)OC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations in Academic Contexts

Advanced Synthetic Approaches to 2,3-Dimethoxyphenylpropionic Acid

The synthesis of this compound and its substituted analogs often involves multi-step sequences starting from commercially available precursors. One common strategy is the Friedel-Crafts acylation of 1,2-dimethoxybenzene. For instance, a related compound, 3-(2,3-dimethyl-4-methoxybenzoyl)propionic acid, can be synthesized by reacting a substituted anisole (B1667542) with a suitable acylating agent, followed by subsequent reduction steps to yield the corresponding phenylpropionic acid. prepchem.com This fundamental approach can be adapted to produce the 2,3-dimethoxy-substituted target by selecting the appropriate starting materials.

Another versatile approach involves the Knoevenagel condensation. This method typically uses 2,3-dimethoxybenzaldehyde (B126229) as a key starting material, which is reacted with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. The resulting unsaturated intermediate is then subjected to reduction, commonly through catalytic hydrogenation, to yield the saturated propionic acid side chain. This method is particularly valuable for introducing further functionality and for the subsequent synthesis of amino-substituted derivatives.

Enantioselective Synthesis of Chiral Dimethoxyphenylpropionic Acid Derivatives

The biological activity of many pharmaceutical compounds is dependent on their stereochemistry. Consequently, the development of enantioselective synthetic methods to produce specific chiral isomers of dimethoxyphenylpropionic acid derivatives is a critical area of research.

Stereospecific Preparation of Amino-Substituted Analogs (e.g., (R)- and (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid)

The chiral β-amino acid, 3-amino-3-(2,3-dimethoxyphenyl)propionic acid, is a valuable building block in pharmaceutical research, particularly for its applications in neuropharmacology. chemimpex.com The synthesis of its racemic form can be achieved by reacting 2,3-dimethoxybenzaldehyde with malonic acid. chemicalbook.com

The separation of the enantiomers, (R)- and (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid, is crucial for investigating their distinct biological properties. These specific isomers are utilized as key intermediates in the synthesis of complex bioactive molecules and are studied for their potential to modulate neurotransmitter activity. chemimpex.comchemcd.com The (R)-enantiomer, in particular, is noted for its role as a versatile compound in drug discovery and development, serving as a foundational structure for novel therapeutics aimed at neurological conditions. chemimpex.com

| Synthetic Approach | Starting Materials | Key Steps | Product(s) | Reference(s) |

| Knoevenagel Condensation & Reduction | 2,3-Dimethoxybenzaldehyde, Malonic acid | 1. Condensation2. Reduction of double bond3. Introduction of amino group4. Enantiomeric resolution | (R)- and (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid | chemimpex.comchemicalbook.com |

Synthesis of Hydroxy-Amino Derivatives for Biological Investigations

The synthesis of derivatives containing both hydroxyl and amino groups introduces additional complexity and requires stereocontrolled methods. These hydroxy-amino derivatives are important for probing biological systems and as intermediates for natural product synthesis. elsevierpure.comgoogle.com General strategies often rely on starting from a chiral precursor, such as Garner's aldehyde, to control the stereochemistry at each step. elsevierpure.com While specific syntheses for 2,3-dimethoxy-substituted versions are highly specialized, analogous methods for other di-substituted phenylpropionic acids provide a blueprint. For example, the stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has been achieved, demonstrating the construction of defined stereocenters. elsevierpure.com Such methodologies are critical for creating libraries of compounds for biological screening.

Derivatization Strategies for Functionalization and Analog Generation

The this compound scaffold serves as a versatile template for chemical modification to generate novel molecules with tailored biological activities.

Chemical Transformations for Novel Bioactive Molecules

The functional groups on the this compound core—the carboxylic acid, the aromatic ring, and any appended groups like amines—provide handles for a wide range of chemical transformations. These transformations are employed to create libraries of analogs for structure-activity relationship (SAR) studies. For example, research on related N-substituted β-amino acids has shown that the carboxylic acid can be converted to a hydrazide. nih.gov This hydrazide can then be reacted with various aromatic aldehydes to produce a series of hydrazones. nih.gov This derivatization strategy was successfully used to generate novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives that were investigated for their potential as antimicrobial agents against multidrug-resistant pathogens. nih.gov

Synthesis of Specific Receptor Agonists (e.g., 5-HT2c receptor agonists)

A significant application of this compound derivatives is in the development of ligands for specific biological targets. The scaffold is a key component in the synthesis of potent and selective agonists for the serotonin (B10506) 5-HT2C receptor, a target for treating various central nervous system disorders. researchgate.netnih.gov A streamlined synthetic route to a potent 5-HT2C receptor agonist utilizes an ortho-C–H methoxylation method, highlighting the advanced chemical strategies employed to build upon this core structure. researchgate.net The resulting complex molecules, derived from the foundational this compound framework, are crucial for advancing the understanding and treatment of neurological diseases. researchgate.net

Exploration of Phosphorylated Carboxylic Acid Derivatives

The introduction of a phosphate (B84403) group to a carboxylic acid like this compound could theoretically proceed through several established chemical transformations. These methods generally involve the activation of the carboxylic acid moiety followed by reaction with a suitable phosphorylating agent.

One common approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or a mixed anhydride. For instance, treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding acid chloride. This intermediate could then be reacted with a phosphate-containing nucleophile, such as a phosphate ester anion, to form the desired phosphorylated derivative.

Alternatively, carbodiimide-mediated coupling reactions could be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are known to activate carboxylic acids, facilitating their reaction with phosphate monoesters in the presence of a suitable catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP).

Another potential route could involve the use of phosphoramidite (B1245037) chemistry, a cornerstone of oligonucleotide synthesis. While typically used for the formation of phosphodiester bonds between nucleosides, the underlying principles could be adapted for the phosphorylation of a carboxylic acid. This would likely involve the synthesis of a custom phosphoramidite reagent derived from this compound.

It is important to emphasize that these proposed synthetic strategies are speculative in the context of this compound due to the lack of specific literature. The actual feasibility, reaction conditions, and yields would require experimental investigation.

Table of Potentially Relevant Reagents and Intermediates:

| Compound/Reagent Name | Chemical Formula | Role in Hypothetical Synthesis |

| This compound | C₁₁H₁₄O₄ | Starting Material |

| Thionyl chloride | SOCl₂ | Reagent for acid chloride formation |

| Oxalyl chloride | (COCl)₂ | Reagent for acid chloride formation |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | Coupling agent |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃ | Coupling agent |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | Catalyst |

Further research is necessary to explore these possibilities and to develop robust synthetic methodologies for the preparation of phosphorylated derivatives of this compound. Such studies would be essential to enable the investigation of their potential chemical and biological properties.

Structure Activity Relationship Sar and Structural Biology Investigations

Influence of Aromatic Substitution Patterns on Biological Efficacy: Comparative Isomer Studies

The position of the methoxy (B1213986) groups on the phenyl ring of dimethoxyphenylpropionic acid plays a critical role in determining its biological properties. Comparative studies of different dimethoxy isomers have revealed significant variations in their activities, highlighting the importance of the substitution pattern for molecular recognition by biological targets.

In contrast, 3-(3,4-dimethoxyphenyl)propionic acid, a well-studied isomer, has been investigated for various biological activities. nih.govsigmaaldrich.com It has been used in screening for compounds that can induce γ-globin gene expression and erythropoiesis. sigmaaldrich.com The different positioning of the methoxy groups in the 3,4-isomer compared to the 2,3- or 2,5-isomers alters the molecule's polarity and steric hindrance, which can lead to differential binding affinities and biological responses.

While detailed comparative biological data across all isomers is not always available in a single study, the existing research underscores the principle that the substitution pattern is a key determinant of activity. The subtle shifts in the electronic and steric properties between isomers like 2,3-, 2,5-, 3,4-, and 3,5-dimethoxyphenylpropionic acid are sufficient to alter their pharmacological profiles. nih.govfishersci.ptfishersci.co.ukchemspider.comthermofisher.com

Table 1: Comparison of Dimethoxyphenylpropionic Acid Isomers

| Compound | CAS Number | Molecular Formula | Key Structural Features |

| 2,3-Dimethoxyphenylpropionic acid | C₁₁H₁₄O₄ | Methoxy groups at positions 2 and 3 of the phenyl ring. | |

| 3-(2,5-Dimethoxyphenyl)propionic acid | C₁₁H₁₄O₄ | Methoxy groups at positions 2 and 5; aromatic ring and 2-methoxy group are nearly coplanar. nih.gov | |

| 3-(3,4-Dimethoxyphenyl)propionic acid | 2107-70-2 | C₁₁H₁₄O₄ | Methoxy groups at positions 3 and 4. nih.govsigmaaldrich.com |

| 3-(3,5-Dimethoxyphenyl)propionic acid | C₁₁H₁₄O₄ | Methoxy groups at positions 3 and 5. fishersci.pt |

This table is interactive. Click on the headers to sort.

The introduction of a hydroxyl group to the dimethoxyphenylpropionic acid scaffold can significantly impact its biological activity, primarily by introducing a new site for hydrogen bonding. nih.govnih.gov A prominent example is 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), an active component found in kimchi. nih.gov

HDMPPA has demonstrated notable antioxidant effects and the ability to inhibit the development of atherosclerosis in animal models. nih.gov Research suggests that its anti-atherosclerotic properties may be attributed to its antioxidative capacity rather than a cholesterol-lowering effect. nih.gov The hydroxyl group, in this case, is crucial for its biological function, likely participating in key interactions within the active sites of enzymes or receptors. The presence of hydroxyl groups can increase the hydrogen bonding interactions between the molecule and surrounding amino acid residues, which can lead to enhanced inhibitory activity. nih.gov

Another related compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, has been shown to enhance grip strength and inhibit protein catabolism following exhaustive exercise in mice. nih.gov This suggests that the interplay between hydroxyl and methoxy groups on the phenyl ring is a critical factor in defining the pharmacological profile of these compounds.

Stereochemical Determinants of Molecular Recognition and Biological Interactions

While this compound itself is achiral, the introduction of substituents on the propionic acid side chain can create chiral centers, leading to stereoisomers (enantiomers or diastereomers). nih.gov The three-dimensional arrangement of atoms in these stereoisomers can be a critical determinant of their biological activity.

It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit widely different potencies, efficacies, and even different types of biological activity. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. Although specific studies on the stereochemistry of this compound derivatives are not extensively detailed in the provided context, the general principles of stereoselectivity in drug action are highly relevant. nih.govnih.gov

Impact of Side Chain Modifications on Pharmacological Profiles (e.g., amino or hydroxy substituents)

For instance, the synthesis of 3-amino-3-(3,4-dimethoxyphenyl)propionic acid introduces a basic amino group, which can form ionic interactions and hydrogen bonds that are not possible with the parent carboxylic acid. sigmaaldrich.com This modification can significantly alter the compound's binding affinity and selectivity for its biological targets.

The introduction of substituents can also influence the molecule's ability to cross biological membranes and its metabolic stability. The strategic placement of different functional groups on the side chain is a key strategy in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.gov

Rational Design Principles for Optimizing Dimethoxyphenylpropionic Acid-based Bioactive Compounds

The development of new bioactive compounds based on the dimethoxyphenylpropionic acid scaffold can be guided by principles of rational drug design. wikipedia.orgnih.gov This approach relies on a deep understanding of the target's three-dimensional structure and the SAR of the lead compound.

By identifying the key pharmacophoric features of this compound and its analogs—the aromatic ring, the methoxy and hydroxyl substituents, and the carboxylic acid side chain—medicinal chemists can design new molecules with improved potency and selectivity. bbau.ac.in Computational methods, such as molecular docking, can be employed to predict how newly designed molecules will bind to a target protein, allowing for the prioritization of synthetic efforts. nih.gov

The process of rational drug design is iterative. nih.gov It involves designing and synthesizing new analogs, evaluating their biological activity, and then using this information to refine the design of the next generation of compounds. nih.govresearchgate.net This cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and is directly applicable to the optimization of dimethoxyphenylpropionic acid-based compounds.

Biochemical Pathways and Enzymatic Interactions in Research Models

Modulation of Neurotransmitter Systems and Neurobiological Processes

The structural characteristics of 2,3-Dimethoxyphenylpropionic acid suggest a potential to influence the nervous system, a hypothesis that has guided explorations into its effects on neuroprotection, synaptic processes, and neurotransmitter pathways.

Investigations into Neuroprotection and Synaptic Plasticity Mechanisms

While direct research on this compound's neuroprotective and synaptic plasticity effects is limited, studies on related molecules like propionic acid (PPA) and docosahexaenoic acid (DHA) provide a framework for potential mechanisms. Propionic acid has been shown to alter the architecture of synapses in the hippocampus and prefrontal cortex of rats. nih.gov Specifically, it can increase the area of mitochondria within the postsynaptic terminal, suggesting an impact on synaptic energy metabolism and function. nih.gov Such structural changes at the synapse are fundamental to synaptic plasticity, which underlies learning and memory. Furthermore, other molecules that integrate into neuronal membranes, such as DHA, are known to enhance synaptic plasticity by increasing the expression of synaptic proteins and supporting long-term potentiation, a key cellular mechanism for memory formation. nih.gov

Role as Precursors or Modulators in Neurotransmitter Synthesis and Metabolic Pathways

The synthesis of several key neurotransmitters is dependent on the availability of specific precursor molecules. nih.gov For instance, the amino acid tyrosine is a crucial precursor for the synthesis of catecholamines like dopamine (B1211576) and norepinephrine. nih.govmdpi.com The rate of synthesis of these neurotransmitters can be influenced by the concentration of their precursors in the brain. nih.gov

Given that this compound is a derivative of phenylpropionic acid, and thus structurally related to the aromatic amino acid phenylalanine, it is hypothesized to potentially act as a modulator in these pathways. Phenylalanine itself is a central precursor that can be converted into tyrosine, and subsequently into dopamine, norepinephrine, and epinephrine. mdpi.com The mechanisms governing precursor influence on neurotransmitter synthesis require that the molecule can cross the blood-brain barrier and interact with the rate-limiting enzymes of the pathway, which often have a low affinity for their substrate. nih.gov Research continues to explore whether this compound or its metabolites can interact with these enzymatic pathways, potentially influencing the levels of critical neurotransmitters.

Interactions with Metabolic Pathways and Enzyme Systems

The way in which this compound interacts with broader metabolic systems and specific enzymes is crucial to understanding its complete biological profile.

Studies on Amino Acid Metabolism and Cellular Processes

The metabolism of propionic acid and related compounds is intertwined with central metabolic pathways, including amino acid metabolism. Propionic acidaemia, a genetic disorder affecting propionyl-CoA carboxylase, demonstrates the profound impact of disrupted propionate (B1217596) metabolism on the body's handling of amino acids. nih.gov In this condition, disturbances in the citric acid cycle and urea (B33335) cycle are observed. nih.gov This leads to notable changes in the plasma concentrations of various amino acids, including elevated levels of glycine (B1666218) and lysine, and often decreased levels of branched-chain amino acids like isoleucine. nih.gov While these observations are from a disease state related to the broader class of propionic acids, they highlight the potential for compounds like this compound to influence the complex network of amino acid metabolism.

Enzyme Interaction Profiling and Kinetic Analysis

Detailed kinetic analysis is essential for characterizing the interaction between a compound and an enzyme. This involves determining parameters such as the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum (Vmax). Such analyses have been performed for various enzymes to understand their function and interaction with different substrates and cofactors. nih.gov For example, kinetic studies on neuraminic acid synthase revealed its optimal temperature and affinity for different metal cofactors, which are crucial for its catalytic activity. nih.gov Currently, specific and detailed public data on the enzyme kinetic parameters for this compound is not widely available, representing an area for future research.

Table 1: Illustrative Enzyme Kinetic Parameters

This table provides an example of typical kinetic data obtained for enzymes. Specific values for this compound are a subject for future research.

| Enzyme | Parameter | Value |

| Neuraminic Acid Synthase | Optimal Temperature | 50 °C nih.gov |

| Neuraminic Acid Synthase | Apparent Km for Co²⁺ | Low (High Affinity) nih.gov |

| This compound | Km | Data Not Available |

| This compound | Vmax | Data Not Available |

Substrate Specificity and Biocatalytic Transformations (e.g., Dioxygenase Enzymes)

Aromatic dioxygenase enzymes play a critical role in the aerobic degradation of aromatic compounds by inserting molecular oxygen into the aromatic ring to produce non-aromatic cis-diols. researchgate.net The substrate specificity of these enzymes is a key determinant of their biocatalytic potential. Research has shown that the binding geometry of the substrate and the chemistry of the enzyme's active site are crucial in dictating the reaction's course. nih.gov

For instance, studies on homoprotocatechuate 2,3-dioxygenase have shown that it can process different substrates in distinct ways, and mutations in its active site can even switch the position of ring cleavage from extradiol to intradiol. nih.gov This highlights the sophisticated control enzymes exert over chemical transformations. While the specific transformation of this compound by dioxygenases is not extensively detailed in available literature, the known activity of these enzymes on a wide range of aromatic acids suggests it is a plausible substrate for such biocatalytic conversion. researchgate.net

Table 2: Biocatalytic Transformations of Aromatic Compounds

This table shows examples of transformations catalyzed by dioxygenase enzymes, illustrating potential metabolic pathways for aromatic acids.

| Enzyme | Substrate Class | General Product |

| Aromatic Dioxygenases | Aromatic Hydrocarbons | cis-dihydrodiols researchgate.net |

| Homoprotocatechuate 2,3-dioxygenase | Homoprotocatechuate | Extradiol cleavage product nih.gov |

Following a comprehensive review of scientific literature, there is a significant lack of specific research data for the chemical compound This compound concerning the detailed biochemical pathways and mechanistic insights requested in the outline. The available studies predominantly focus on structurally related but distinct compounds, such as 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) and 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA).

Research on these related molecules indicates that they possess antioxidant and anti-inflammatory properties. For instance, studies on HDMPPA, an active component found in kimchi, have shown it can inhibit the oxidation of low-density lipoprotein and exhibit 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity. nih.gov Furthermore, in animal models, HDMPPA has been observed to suppress the generation of vascular reactive oxygen species and decrease the protein levels of cyclooxygenase-2. nih.gov Similarly, research into HMPA has suggested it can reduce oxidative damage by inhibiting lipid peroxidation. nih.gov

However, given the strict requirement to focus solely on This compound , it is not scientifically accurate to extrapolate these findings and attribute them to the specified compound. The precise substitution pattern of the methoxy (B1213986) groups on the phenyl ring is critical to the chemical and biological activity of a compound, and thus, data from isomers or analogues cannot be used to describe the properties of this compound.

Due to the absence of specific studies investigating the mechanisms of this compound in reactive oxygen species scavenging, lipid oxidation inhibition, regulation of pro-inflammatory enzymes like Cyclooxygenase-2 and Inducible Nitric Oxide Synthase, or its influence on nitric oxide production and endothelial function, it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline.

Biosynthesis and Biotransformation Pathways in Biological Systems

Microbial Biotransformation of Aromatic Precursors leading to Dimethoxyphenylpropionic Acid Isomers

The synthesis of dimethoxyphenylpropionic acid isomers in nature is often a result of microbial action on available aromatic precursors. Bacteria, in particular, possess diverse metabolic capabilities to modify aromatic rings. The initial step frequently involves the hydroxylation of a simpler phenylpropionic acid skeleton.

For instance, certain strains of Escherichia coli are capable of converting 3-phenylpropionic acid and 3-(3-hydroxyphenyl)propionic acid into 3-(2,3-dihydroxyphenyl)propionic acid. nih.gov This transformation introduces the necessary hydroxyl groups onto the phenyl ring, which are prerequisites for subsequent methylation to form a dimethoxy structure. Similarly, a species of Achromobacter has been shown to metabolize β-phenylpropionate, leading to the formation of 2,3-dihydroxy-β-phenylpropionate in the growth medium. nih.gov These dihydroxylated intermediates are key nodal points in the biotransformation pathway. While the direct microbial methylation of these intermediates to 2,3-dimethoxyphenylpropionic acid is a subsequent step, the initial hydroxylation is a well-documented microbial process.

The table below summarizes examples of microbial biotransformation of aromatic precursors.

| Microorganism | Aromatic Precursor | Key Intermediate Product | Reference |

|---|---|---|---|

| Escherichia coli | 3-Phenylpropionic acid / 3-(3-Hydroxyphenyl)propionic acid | 3-(2,3-Dihydroxyphenyl)propionic acid | nih.gov |

| Achromobacter sp. | β-Phenylpropionic acid | 2,3-Dihydroxy-β-phenylpropionate | nih.gov |

Enzymatic Mechanisms in Natural Product Biosynthesis

The biosynthesis of phenylpropanoids, the class of compounds to which dimethoxyphenylpropionic acids belong, is governed by a series of specific enzymatic reactions. nih.gov The general phenylpropanoid pathway serves as the foundation, starting from aromatic amino acids like phenylalanine. nih.govnih.gov

The key enzymatic steps involved in the formation of a dimethoxyphenylpropionic acid structure are:

Deamination: The pathway is typically initiated by phenylalanine ammonia-lyase (PAL), which removes an amino group from phenylalanine to produce cinnamic acid, establishing the core phenylpropanoid skeleton. nih.govnih.gov

Hydroxylation: Cytochrome P450 hydroxylases (P450s) introduce hydroxyl groups onto the aromatic ring. nih.gov For instance, cinnamic acid 4-hydroxylase (C4H) produces p-coumaric acid. nih.govnih.gov To form a 2,3-dimethoxy pattern, specific hydroxylases would be required to add hydroxyl groups at the C-2 and C-3 positions of the phenyl ring.

Methylation: O-methyltransferases (OMTs) are crucial enzymes that catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl groups on the aromatic ring, yielding the characteristic methoxy (B1213986) groups. nih.gov The formation of a dimethoxylated compound requires sequential methylation of a dihydroxy intermediate.

The table below outlines the key enzyme classes and their roles in the biosynthesis of phenylpropanoid derivatives.

| Enzyme Class | Function | Reaction Catalyzed | Reference |

|---|---|---|---|

| Ammonia-lyases (e.g., PAL) | Forms the phenylpropanoid skeleton | Phenylalanine → Cinnamic acid + NH₃ | nih.govnih.gov |

| Cytochrome P450 Hydroxylases (e.g., C4H) | Adds hydroxyl groups to the aromatic ring | Cinnamic acid → p-Coumaric acid | nih.gov |

| O-methyltransferases (OMTs) | Adds methyl groups to hydroxylated intermediates | Dihydroxy-intermediate + SAM → Monomethoxy-intermediate → Dimethoxy-intermediate | nih.govcapes.gov.br |

Occurrence and Derivation in Fermented Matrices (e.g., HDMPPA in Kimchi Fermentation)

Dimethoxyphenylpropionic acid isomers are not typically primary metabolites but are often derived from the microbial transformation of precursors found in plant materials during fermentation. A prominent example is the occurrence of 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) in Korean fermented cabbage kimchi. researchgate.netcambridge.org

HDMPPA has been isolated and identified as an active principle from the dichloromethane (B109758) extracts of kimchi. researchgate.netnih.gov It is believed to be produced by the metabolic action of microorganisms during the fermentation process on precursors present in the raw materials like cabbage, garlic, and ginger. researchgate.net The concentration of HDMPPA in kimchi has been reported to be approximately 1 mg per 100 g of the fermented product. cambridge.org The presence of this compound highlights how fermentation can generate novel, biologically active molecules that are not present in the original ingredients. researchgate.netnih.gov

Metabolic Fate and Degradation Pathways in Biological Models

Microorganisms not only synthesize aromatic compounds but also degrade them, often using them as a sole source of carbon for growth. nih.gov The metabolic degradation of phenylpropionic acids in bacteria typically follows a common strategy involving the destabilization and cleavage of the aromatic ring.

Studies with Escherichia coli and Achromobacter species have elucidated a branched pathway for the catabolism of phenylpropionic acid and its hydroxylated derivatives. nih.govnih.gov The central steps are:

Conversion to a Dihydroxylated Intermediate: The initial substrate, such as 3-phenylpropionic acid, is first converted into a dihydroxylated form, specifically 3-(2,3-dihydroxyphenyl)propionic acid. nih.gov

Aromatic Ring Fission: This dihydroxy intermediate then undergoes meta-fission of the benzene (B151609) nucleus. nih.govnih.gov This critical step is catalyzed by a dioxygenase enzyme, which cleaves the ring between the two hydroxyl-bearing carbon atoms. nih.gov

Formation of Aliphatic Products: The ring-cleavage product is further metabolized through a series of enzymatic reactions into smaller, central metabolic intermediates. nih.govnih.gov In the case of E. coli degrading 3-(2,3-dihydroxyphenyl)propionic acid, the final products are succinate, pyruvate, and acetaldehyde. nih.gov The pathway in Achromobacter yields similar products. nih.gov

This catabolic sequence represents an efficient microbial strategy for mineralizing stable aromatic compounds.

The table below details the degradation pathways for phenylpropionic acids in bacterial models.

| Organism | Substrate | Key Degradation Step | Final Products | Reference |

|---|---|---|---|---|

| Escherichia coli K-12 | 3-Phenylpropionic acid | Conversion to 3-(2,3-dihydroxyphenyl)propionic acid followed by meta-fission of the benzene ring. | Succinate, Pyruvate, Acetaldehyde | nih.gov |

| Achromobacter sp. | β-Phenylpropionic acid | Conversion to 2,3-dihydroxy-β-phenylpropionate followed by ring cleavage by a dioxygenase. | Pyruvate, Acetaldehyde, Succinic acid | nih.gov |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For 2,3-Dimethoxyphenylpropionic acid, both liquid and gas chromatography are pivotal.

High-Performance Liquid Chromatography (HPLC) in Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and for separating its potential enantiomers. In a typical reversed-phase (RP) HPLC setup, the compound is passed through a column packed with nonpolar material (the stationary phase), such as C18-modified silica, using a polar mobile phase. sielc.com The purity of a sample is determined by the presence of a single major peak, with the area of any minor peaks representing impurities.

For chiral compounds, which can exist as non-superimposable mirror images (enantiomers), specialized chiral stationary phases (CSPs) are required. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.govresearchgate.net The separation of enantiomers is critical in pharmaceutical research, as different enantiomers can have distinct biological activities. nih.gov The enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is calculated from the relative areas of the two enantiomer peaks. masterorganicchemistry.comnih.gov A solution containing only one enantiomer is considered optically pure. masterorganicchemistry.com

Table 1: Illustrative HPLC Parameters for Purity and Chiral Analysis

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Separation (Chiral) |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., 0.1% Formic Acid) sielc.com | Typically organic solvents like Hexane/Isopropanol or polar-organic mixtures nih.gov |

| Detection | UV-Vis Detector (at a wavelength of maximal absorbance) | UV-Vis Detector |

| Flow Rate | ~1.0 mL/min | ~0.5 - 1.0 mL/min |

| Purpose | Quantify chemical purity by peak area percentage. | Separate and quantify enantiomers to determine enantiomeric excess. masterorganicchemistry.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for identifying and quantifying volatile and semi-volatile compounds in complex biological samples. nih.govnih.gov It is frequently applied in metabolomics to profile the metabolic fate of a compound. unina.itillinois.edu To make carboxylic acids like this compound sufficiently volatile for GC analysis, they typically undergo a derivatization step, most commonly trimethylsilylation. nih.gov

Once injected into the gas chromatograph, the derivatized compound is separated from other metabolites based on its boiling point and interaction with the GC column. Upon exiting the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). researchgate.net This high-energy process fragments the molecule into a unique pattern of smaller, charged ions. This fragmentation pattern acts as a chemical fingerprint, which can be compared against spectral libraries for positive identification. nih.govnih.gov GC-MS has been successfully used to identify metabolites of structurally related compounds, such as veratric acid, in biological systems. nih.govresearchgate.net This approach allows researchers to track the biotransformation of this compound and identify its breakdown products in various biological matrices. nih.gov

Application as Reference Standards in Quantitative Biochemical and Chemical Assays

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical chemistry. nih.govresearchgate.net For this compound to be accurately quantified in any sample (e.g., plasma, urine, or a chemical reaction mixture), a certified reference standard of the compound is essential.

In quantitative assays, such as those employing HPLC or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a series of solutions with known concentrations of the reference standard are prepared to generate a calibration curve. nih.govphcogres.com The analytical response (e.g., peak area) is plotted against concentration, establishing a linear relationship. The concentration of this compound in an unknown sample is then determined by measuring its response and interpolating the value from the calibration curve. phcogres.com The use of a reference standard is fundamental for ensuring the accuracy, precision, and validity of quantitative data in both research and regulated environments. nih.gov

Spectroscopic and Crystallographic Approaches for Structural Elucidation (e.g., NMR, Mass Spectrometry, X-ray Diffraction)

Confirming the precise chemical structure of this compound requires a combination of spectroscopic and crystallographic methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. st-andrews.ac.uk

¹H NMR: Detects the hydrogen atoms (protons), providing information on their chemical environment (chemical shift), the number of protons in that environment (integration), and neighboring protons (spin-spin splitting). docbrown.info For this compound, one would expect distinct signals for the protons on the aromatic ring, the two methoxy (B1213986) groups, and the two methylene (B1212753) groups and the carboxylic acid proton of the propionic acid side chain.

¹³C NMR: Detects the carbon atoms in the molecule, revealing the number of unique carbon environments. This is crucial for confirming the substitution pattern on the benzene (B151609) ring and the integrity of the side chain. st-andrews.ac.uk

Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular weight and elemental formula. researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to determine the exact elemental composition (e.g., C₁₁H₁₄O₄). researchgate.netnih.gov The fragmentation pattern observed in the mass spectrum provides corroborating structural evidence. nih.govdocbrown.info

Table 2: Crystallographic Data for the Representative Isomer 3-(2,5-Dimethoxyphenyl)propionic acid nih.gov

| Parameter | Observed Data |

| Chemical Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| Unit Cell Dimensions | a = 24.3212 Å, b = 4.6512 Å, c = 19.7411 Å, β = 109.1782° |

| Key Structural Feature | Formation of hydrogen-bonded dimers via R²₂(8) rings between carboxylic acid groups. |

| Intermolecular Geometry | Benzene rings within a dimer are parallel, with an offset of 4.31 Å. |

Computational and Theoretical Studies in Dimethoxyphenylpropionic Acid Research

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are cornerstone computational techniques used to predict how a small molecule (a ligand), such as 2,3-Dimethoxyphenylpropionic acid, might bind to a macromolecular target, typically a protein or enzyme. This process is crucial for hypothesizing a compound's mechanism of action and guiding the design of more potent and selective derivatives.

The process begins with generating a 3D structure of the ligand, which is then placed into the binding site of a target protein receptor. A docking algorithm systematically samples different positions and orientations (poses) of the ligand within the binding site and scores them based on factors like steric fit, hydrogen bonds, and electrostatic interactions.

For instance, in studies of related 2-phenylpropionic acid derivatives, docking simulations have been employed to understand their interactions with enzymes like cyclooxygenases (COX). nih.gov These studies reveal how specific functional groups, such as methoxy (B1213986) groups, can form key interactions with amino acid residues like leucine (B10760876) within the enzyme's active site, thereby influencing inhibitory potency. nih.gov A similar approach for this compound would involve docking it into the active sites of various potential biological targets to predict binding affinity and identify key interactions, providing a rationale for its potential biological activities.

Table 1: Illustrative Parameters in a Molecular Docking Simulation

| Parameter | Description | Example Value/Method |

|---|---|---|

| Receptor Preparation | Loading the 3D crystal structure of the target protein (e.g., from the Protein Data Bank) and preparing it by adding hydrogens and removing water molecules. | Target: Cyclooxygenase-2 (COX-2) |

| Ligand Preparation | Generating the 3D conformer of the ligand and assigning appropriate charges. | Ligand: this compound |

| Grid Box Generation | Defining the three-dimensional space within the receptor's active site where the docking algorithm will search for binding poses. | Centered on the co-crystallized ligand or key active site residues. |

| Docking Algorithm | The computational method used to explore the conformational space of the ligand within the binding site. | Lamarckian Genetic Algorithm |

| Scoring Function | A mathematical function used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. | AutoDock Vina, GOLD, or MOE scoring functions. |

| Analysis | Visualizing the top-ranked poses to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking. | Analysis performed with software like PyMOL or Discovery Studio. |

Cheminformatics and Computational Chemistry for Compound Library Design and Screening

Cheminformatics combines chemistry, computer science, and information science to analyze and manipulate large sets of chemical data. In the context of this compound, these tools are invaluable for designing virtual libraries of related compounds and screening them for desired properties.

Starting with the core scaffold of this compound, computational chemists can generate a virtual library by systematically modifying its structure—for example, by adding, removing, or substituting functional groups at various positions. This library can then be subjected to high-throughput virtual screening (HTVS), where computational filters are applied to eliminate compounds with undesirable properties (e.g., poor drug-likeness) and prioritize those with a higher probability of being active and having favorable pharmacokinetic profiles.

This approach allows researchers to explore a vast chemical space efficiently, focusing laboratory efforts on the most promising candidates. Patents for antioxidant compounds, for instance, often list numerous related structures, including various isomers of dimethoxyphenylpropionic acid, which could be systematically evaluated using these methods. google.com

In Silico Metabolic Pathway Reconstruction and Systems Biology Analysis

Understanding how a compound is metabolized is critical for its development as a therapeutic agent. In silico metabolic pathway reconstruction uses computational tools to predict the metabolic fate of a molecule like this compound. These programs simulate the enzymatic reactions that the compound is likely to undergo in the body, primarily by cytochrome P450 (CYP) enzymes in the liver.

By analyzing the structure of this compound, these tools can identify sites susceptible to metabolic transformation, such as O-demethylation of the methoxy groups or hydroxylation of the aromatic ring. This predictive analysis helps in identifying potential metabolites, some of which may be active, inactive, or even toxic.

Quantum Mechanical Calculations for Electronic Properties and Reaction Mechanisms

Quantum mechanics (QM) provides the most fundamental and accurate description of a molecule's electronic structure. QM calculations can be used to determine a wide range of properties for this compound that are not accessible through classical molecular mechanics, such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the energetic barriers of chemical reactions.

These calculations are essential for understanding the molecule's intrinsic reactivity. For example, QM can be used to:

Predict Conformational Stability: Determine the relative energies of different spatial arrangements (conformers) of the flexible propionic acid side chain. Studies on the related 3-phenylpropionic acid have used such methods to identify stable 'anti' and 'gauche' conformers. acs.org

Analyze Reaction Mechanisms: Model the transition states of potential reactions, such as its cyclization, providing insight into its chemical stability and potential degradation pathways. wikipedia.org

Calculate Spectroscopic Properties: Predict properties like NMR chemical shifts, which can be used to validate experimentally determined structures.

Kinetic studies on related molecules have utilized QM parameters to build regression equations that predict the stability and rate of inter-conversion between different isomers, demonstrating the predictive power of these computational methods. researchgate.net

Predictive Modeling for Biological Activity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Predictive modeling, often employing machine learning, uses quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to forecast the biological activity and ADME properties of a compound from its chemical structure alone.

For this compound, various in silico tools can predict a profile of its drug-like properties. These models are trained on large datasets of experimentally measured values and can provide rapid screening of virtual compounds.

ADME Properties:

Absorption: Predictions include oral bioavailability, human intestinal absorption (HIA), and cell permeability (e.g., Caco-2).

Distribution: Models can estimate properties like plasma protein binding (PPB) and the blood-brain barrier (BBB) penetration.

Metabolism: As mentioned, prediction of metabolites by CYP enzymes is a key component.

Excretion: Prediction of clearance rates and half-life.

Various established rules and filters, such as Lipinski's Rule of Five, Ghose Filter, and Veber Rule, are often the first step in this analysis to assess the "drug-likeness" of a molecule based on physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 2: Illustrative Predicted ADME/Physicochemical Properties for a Phenylpropionic Acid Analog

| Property | Description | Predicted Value Range | Importance in Drug Discovery |

|---|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | < 500 g/mol | Influences size-dependent diffusion and absorption. |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | -0.4 to 5.6 | Affects solubility, permeability, and plasma protein binding. |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. | ≤ 5 | High numbers can reduce membrane permeability. |

| Hydrogen Bond Acceptors | Number of O and N atoms. | ≤ 10 | High numbers can reduce membrane permeability. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | < 140 Ų | Correlates with drug transport properties and bioavailability. |

| Rotatable Bonds | Number of bonds with free rotation. | ≤ 10 | High numbers can decrease bioavailability. |

These predictive models allow for the early-stage filtering of compounds that are likely to fail in later development stages due to poor pharmacokinetic profiles, thereby saving significant time and resources.

Future Directions and Emerging Research Frontiers

Exploration of Novel Biological Targets and Mechanisms

The quest to identify new biological interactions for phenylpropanoic acids is a significant area of research. While direct studies on 2,3-Dimethoxyphenylpropionic acid are emerging, research on closely related analogs provides critical insights into potential mechanisms and targets.

For instance, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), an active component found in kimchi, has demonstrated notable antioxidant effects. Studies have shown it can inhibit the oxidative modification of low-density lipoprotein (LDL) and scavenge 2,2'-diphenyl-1-picrylhydrazyl radicals. In animal models of hypercholesterolemia, HDMPPA reduced the thickness of the aortic intima. researchgate.net This anti-atherosclerotic effect is linked to its antioxidative properties and its ability to suppress the cyclooxygenase-2 (COX-2) protein, which in turn reduces vascular reactive oxygen species. researchgate.net

Furthermore, gut microbiota are known to produce phenylpropionic acid (PPA), which has been shown to alleviate acetaminophen-induced liver damage by lowering levels of the metabolizing enzyme CYP2E1. nih.gov This discovery opens a new avenue for exploring how gut-derived metabolites of this class can influence drug metabolism and protect against toxicity. nih.gov The catabolism of 3-phenylpropanoic acid in E. coli has been elucidated, showing a pathway involving dioxygenase-mediated degradation, which channels metabolites into the Krebs cycle. nih.gov These findings suggest that the 2,3-dimethoxy variant could be investigated for similar or unique interactions with metabolic enzymes, inflammatory pathways, and gut microbiome-host signaling.

Development of Advanced Synthetic and Biocatalytic Routes

Traditional chemical synthesis is being supplemented and, in some cases, replaced by more sustainable and efficient methods. Advanced synthetic strategies, particularly biocatalysis, are at the forefront of this evolution.

Biocatalysis: Enzymatic synthesis offers high selectivity and milder reaction conditions. Researchers have developed biocatalytic cascades to produce a variety of phenylpropionic acids from simple starting materials like phenols and pyruvate. nih.gov By co-expressing multiple enzymes in Escherichia coli, scientists have created whole-cell catalysts capable of one-pot transformations, achieving high conversion rates (68-99%) and excellent enantioselectivity (>98%). nih.gov Another innovative approach involves the enzymatic synthesis of more hydrophilic derivatives of related compounds, like ibuprofen, by attaching them to polyalcohols using lipases such as Candida antarctica lipase (B570770) B (CalB). mdpi.com This strategy, designed to create prodrugs with improved properties, could be adapted for this compound to enhance its bioavailability or other characteristics. mdpi.comnih.gov

Chemical Synthesis: Parallel to biocatalysis, innovations in chemical synthesis continue. A novel electrochemical, nickel-catalyzed hydrocarboxylation of styrenes using CO2 has been developed. This method provides a direct and rapid route to phenylpropanoic acid derivatives, including several nonsteroidal anti-inflammatory drugs (NSAIDs). acs.org Additionally, patents describe scalable methods for producing related compounds like 3,4-dimethoxy phenylpropionic acid from 3,4-dimethoxybenzaldehyde (B141060) through intermediates like ethyl cinnamate, followed by hydrolysis and hydrogenation. google.com These advanced routes offer efficient and atom-economical alternatives for producing these valuable compounds.

Integration of Omics Technologies for Comprehensive Pathway Elucidation

Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the molecular changes induced by a compound. mdpi.com These high-throughput methods are essential for uncovering complex biological mechanisms.

A prime example is the use of integrated transcriptomics and proteomics to study propionic acid production in the bacterium Propionibacterium acidipropionici. frontiersin.orgnih.gov By combining these analyses, researchers identified that engineered strains with higher propionic acid output showed upregulation of genes and proteins in the glycolysis and tricarboxylic acid (TCA) cycle pathways, which supply energy and precursors for synthesis. frontiersin.orgnih.gov Conversely, pathways like fatty acid biosynthesis were downregulated. nih.gov

Similarly, multi-omics analyses are used to understand the metabolism of aromatic compounds and their effects in various biological systems. nih.govacs.org For instance, metabolomics studies using gas chromatography-mass spectrometry (GC-MS) can profile the diverse metabolites in aromatic plants, while other studies use multi-omics to investigate disorders related to fatty acid metabolism. nih.govnih.govmdpi.com Applying these integrated omics approaches to this compound could reveal its metabolic fate, identify protein targets, and elucidate its system-wide effects, providing a comprehensive understanding of its biological role. uq.edu.au

Leveraging Computational Methods for De Novo Design and Optimization

Computational tools are revolutionizing drug discovery and enzyme engineering by enabling the in silico (computer-based) design and optimization of molecules. fums.ac.ir Techniques like molecular docking and molecular dynamics simulations allow researchers to predict how a compound will bind to a protein target, providing insights into its potential efficacy and mechanism of action. fums.ac.irnih.gov

This approach is particularly valuable for designing novel enzyme inhibitors or receptor agonists. nih.govnih.govresearchgate.net For example, computational methods have been used to design phenylpropanoic acid derivatives as potent agonists for G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes. nih.gov The process involves exploring how different chemical modifications affect binding affinity and functional activity, leading to the synthesis of optimized compounds with improved properties. nih.gov

Furthermore, in silico screening can assess the effects of mutations on enzyme-inhibitor binding, guiding the rational design of new protein-protein interactions. nih.govresearchgate.net By applying these computational models to this compound, scientists can design novel derivatives with enhanced potency and selectivity for specific biological targets, accelerating the development of new research probes or therapeutic leads. researchgate.net

Potential for Specialized Applications in Biomedical and Agronomic Research

The unique structure of this compound and its analogs makes them valuable tools in diverse research fields.

Biomedical Research: In biomedical science, phenylpropanoic acid derivatives are used as research tools to probe biological pathways. The isomer 3-(3,4-Dimethoxyphenyl)propionic acid is used in screening assays to identify compounds that can induce γ-globin gene expression, a potential strategy for treating β-hemoglobinopathies like sickle cell anemia. sigmaaldrich.comambeed.com The structural motif is also central to the design of agonists for receptors like GPR40, which are implicated in metabolic diseases. nih.gov Given that phenylpropanoic acid can act as a growth factor for certain gut microbes, such as Ruminococcus albus, derivatives could be used to study the intricate relationship between the gut microbiome and host health. nih.gov

Agronomic Research: In agriculture, propionic acid is a commodity chemical used as a food preservative and herbicide. uq.edu.au Research into the biological production of propionic acid by microbes like Propionibacterium is intense, aiming to develop economically viable fermentation processes that are more sustainable than current petrochemical methods. uq.edu.au Understanding the metabolism and effects of various phenylpropanoic acids could lead to the development of new, specialized agents for crop protection or growth regulation.

Chemical Compound Information

| Compound Name | Synonyms |

| This compound | 2,3-Dimethoxyhydrocinnamic acid |

| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid | HDMPPA |

| Phenylpropionic acid | PPA, Benzenepropanoic acid |

| Ibuprofen | 2-(4-isobutylphenyl)propanoic acid |

| 3-(3,4-Dimethoxyphenyl)propionic acid | 3,4-Dimethoxyhydrocinnamic acid |

| trans-Cinnamic acid | (E)-3-Phenyl-2-propenoic acid |

| Catechol | 1,2-Dihydroxybenzene |

| Phenyllactic acid | 2-Hydroxy-3-phenylpropanoic acid |

| Pyruvic acid | 2-Oxopropanoic acid |

| Acetic acid | Ethanoic acid |

Table of Properties: this compound

| Property | Value |

|---|---|

| CAS Number | 10538-48-4 |

| Molecular Formula | C11H14O4 |

| Molecular Weight | 210.23 g/mol |

| Melting Point | 64-68 °C |

| Boiling Point | 160 °C at 1 mmHg |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-Dimethoxyphenylpropionic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or coupling reactions using methoxy-substituted benzene derivatives with propenoic acid precursors. Optimization includes controlling temperature (e.g., 80–100°C), solvent selection (e.g., dichloromethane or THF), and catalytic systems (e.g., Lewis acids like AlCl₃). Post-synthesis purification via recrystallization or column chromatography is critical, as impurities from incomplete methoxy-group substitution can affect downstream applications .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm methoxy group positions (δ 3.7–3.9 ppm for OCH₃) and propionic acid chain integrity (δ 2.5–2.8 ppm for CH₂).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-O of methoxy groups).

- HPLC/LC-MS : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) resolve isomers. Calibration with standards ensures quantification .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation of methoxy groups or decarboxylation. Monitor degradation via periodic HPLC analysis for byproducts like 2,3-dimethoxybenzoic acid .

Advanced Research Questions

Q. How can researchers develop and validate HPLC or LC-MS methods for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- Column : Use a C18 column with 1.7 µm particle size for high resolution.

- Ionization : ESI-negative mode enhances sensitivity for the carboxylic acid group.

- Validation : Assess linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 ng/mL), and recovery rates (spiked matrices). Internal standards (e.g., deuterated analogs) improve accuracy .

Q. What computational approaches are suitable for studying the electronic structure and bioactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electron density distribution, HOMO-LUMO gaps, and methoxy group effects on reactivity.

- Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase) using AutoDock Vina. Prioritize binding poses with lowest ΔG values .

Q. How can conflicting data on the bioactivity or physicochemical properties of this compound derivatives be systematically resolved?

- Methodological Answer :

- Purity Verification : Use DSC (melting point analysis) and GC-MS to rule out impurities.

- Meta-Analysis : Compare studies controlling for variables like solvent polarity (logP) or stereochemistry. For bioactivity conflicts, validate assays (e.g., dose-response curves in cell models) .

Q. What strategies elucidate the mechanism of action of this compound in pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.